molecular formula C15H20O3 B8546227 8-Benzyl-1,4-dioxaspiro[4.5]decan-8-ol

8-Benzyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8546227
M. Wt: 248.32 g/mol
InChI Key: WMIIZRITOLQVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl-1,4-dioxaspiro[4.5]decan-8-ol is a high-purity spirocyclic chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a benzyl-protected hydroxy group integrated into a 1,4-dioxaspiro[4.5]decane scaffold, a structure recognized for its value in constructing complex molecules . The spirocyclic ketal system acts as a protected form of a carbonyl group, allowing for selective synthetic transformations that are essential in multi-step organic synthesis . This reagent serves as a versatile precursor for the synthesis of more complex pyrrolidinone derivatives and other heterocyclic systems, which are common structural motifs in compounds with notable biological activity . Researchers utilize such spirocyclic building blocks in the exploration of new therapeutic agents due to their ability to impart conformational rigidity and influence the physicochemical properties of lead compounds. The structural motif is also found in intermediates for natural product synthesis and the development of protein degraders . The product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes and researchers should conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C15H20O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,16H,6-12H2

InChI Key

WMIIZRITOLQVDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC3=CC=CC=C3)O)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Electron-withdrawing groups (e.g., iodo) enhance electrophilicity at C8, facilitating nucleophilic substitutions (e.g., Suzuki couplings) . Conversely, electron-donating groups (e.g., methoxy, benzyl) stabilize the hydroxyl group, favoring protective group strategies .
  • Stereochemistry : Grignard additions (e.g., aryl or alkyl) proceed with variable stereoselectivity depending on reaction conditions and substituent steric bulk .

Physicochemical Properties

The base compound, 1,4-dioxaspiro[4.5]decan-8-ol (C₈H₁₄O₃), has a molecular weight of 158.20 g/mol, density of 1.17 g/cm³, and boiling point of 269°C . Substituents alter these properties:

  • 8-Iodo derivative : Higher molecular weight (268.09 g/mol) and increased polarity due to the iodine atom .
  • 8-Benzyl derivative : Estimated molecular weight ~246.29 g/mol (C₁₅H₂₀O₃); the benzyl group introduces lipophilicity, enhancing membrane permeability in drug candidates.
  • 8-Methoxy derivative : Lower reactivity of the hydroxyl group due to methylation, reducing hydrogen-bonding capacity .

Preparation Methods

Grignard Reaction-Based Benzylation

The spirocyclic ketone intermediate undergoes nucleophilic addition using benzylmagnesium bromide. This method introduces the benzyl group at the 8-position, followed by hydrolysis to yield the tertiary alcohol. For instance, treating 1,4-dioxaspiro[4.5]decan-8-one with benzylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride, produces 8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol with a reported yield of 82–85%.

Reductive Amination and Alkylation

Alternative routes employ reductive amination or alkylation of pre-functionalized spiro intermediates. A patent (CA2215604C) describes the use of 2-benzyloxyphenol derivatives reacted with glycerol 1-tosylate acetonide under basic conditions to form benzodioxane intermediates. Subsequent deprotection and oxidation steps yield the target compound.

Table 2: Comparative Benzylation Methods

MethodReagentSolventTemperature (°C)Yield (%)
Grignard AdditionBenzylmagnesium bromideTHF0→2582–85
Reductive Alkylation2-Benzyloxyphenol + TosylateDichloromethaneRoom temp78–83

Stereoselective Synthesis

Chiral resolution is critical for applications requiring enantiopure products. Example 2 of CA2215604C demonstrates the use of optically active (R)-monochlorohydrin (99% ee) to synthesize (S)-2-hydroxymethyl-8-methyl-1,4-benzodioxane with 97.4% enantiomeric excess. This approach can be adapted for This compound by employing chiral auxiliaries or catalysts during the benzylation step.

Purification and Characterization

Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (3:1) gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the 8-benzyl derivative exhibits characteristic signals at δ 7.3–7.1 ppm (benzyl aromatic protons) and δ 4.0–3.8 ppm (dioxane ring protons) in the 1^1H NMR spectrum.

Challenges and Optimization

  • Steric Hindrance : The bulky benzyl group at the 8-position complicates nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.

  • Byproduct Formation : Competing reactions, such as over-alkylation, are mitigated by controlling stoichiometry and using protective groups (e.g., tosyl groups) .

Q & A

Q. What are the primary synthetic routes for 8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like 8-benzyl derivatives typically involves cyclization reactions between diols and ketones/aldehydes under acidic or basic conditions. For example, analogous compounds (e.g., 8-methyl derivatives) are synthesized via nucleophilic addition or catalytic asymmetric methods. Optimization includes adjusting catalysts (e.g., Rh/BINAP for enantioselectivity), temperature, and solvent systems to improve yield and stereochemical control . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving the spirocyclic framework, particularly 1^1H and 13^13C NMR to identify benzyl group integration and dioxaspiro ring protons. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl, ether linkages). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography (using programs like SHELXL) resolves absolute stereochemistry .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Initial screening involves in vitro assays:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine IC50_{50} values.
  • Antioxidant Activity : DPPH radical scavenging in liver homogenates.
  • Neuroprotection : Viability assays on neuronal cells under oxidative stress. Data interpretation should account for structural analogs; for instance, methyl-substituted spiro compounds show IC50_{50} values of ~20 µM in cytotoxicity studies .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

Enantioselective synthesis may employ chiral catalysts (e.g., Rhodium with BINAP ligands) to control spirocenter configuration. Asymmetric organocatalysis or enzymatic resolution could also be explored. Stereochemical validation requires chiral HPLC, optical rotation measurements, and X-ray crystallography. For example, Rh/BINAP systems successfully generated enantiomerically enriched spiro compounds in related studies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. Comparative studies with analogs (e.g., pyridinyl-substituted spiro compounds) highlight substituent effects on target binding .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Standardizing protocols (e.g., consistent cell passage numbers).
  • Dose-response curves with multiple replicates.
  • Comparative studies using structurally defined analogs (e.g., methyl vs. benzyl derivatives) to isolate substituent effects .

Q. How does the benzyl substituent influence the compound’s reactivity in substitution or oxidation reactions compared to methyl analogs?

The benzyl group’s electron-rich aromatic ring enhances stability toward oxidation but may increase steric hindrance in nucleophilic substitutions. Kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett plots can quantify electronic effects. For example, benzyl-substituted spiro compounds show slower oxidation to ketones than methyl analogs due to resonance stabilization .

Methodological Considerations

  • Contradictions in Evidence : While biological data from methyl-substituted analogs (e.g., IC50_{50} = 20 µM in MCF-7 cells) provide a reference, benzyl derivatives may exhibit altered pharmacokinetics due to lipophilicity differences. Cross-study comparisons require caution .

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